4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
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Overview
Description
4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a sulfamoyl group and a cyanophenyl group
Preparation Methods
The synthesis of 4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid (ClSO3H) followed by amination with appropriate amines.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a cyanide source reacts with a halogenated phenyl derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The sulfamoyl and cyanophenyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide can be compared with similar compounds such as:
4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: This compound also features a cyanophenyl group and is known for its dual aromatase and sulfatase inhibitory activity.
4-{[(4-cyanophenyl)amino]sulfonyl}-2-thiophenecarboxamide: Similar in structure, this compound is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-15-13(17)12-6-11(8-20-12)21(18,19)16-10-4-2-9(7-14)3-5-10/h2-6,8,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKIJZWMGGAHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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